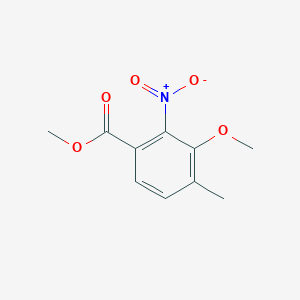
Methyl 3-methoxy-4-methyl-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-methoxy-4-methyl-2-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, specifically a methyl ester, with methoxy, methyl, and nitro functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-4-methyl-2-nitrobenzoate” can be represented by its IUPAC Standard InChI: InChI=1S/C10H11NO5/c1-14-8-5-6 (9 (11)15-2)3-4-7 (8)10 (12)13/h3-5H,1-2H3 . This indicates the presence of a benzene ring with methoxy, methyl, and nitro functional groups attached, along with a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-methyl-2-nitrobenzoate” has a molecular weight of 211.17 . It has a predicted boiling point of 350.7±27.0 °C and a predicted density of 1.294±0.06 g/cm3 . It should be stored in a sealed container in a dry room at room temperature .Safety And Hazards
Propriétés
Numéro CAS |
128450-32-8 |
|---|---|
Nom du produit |
Methyl 3-methoxy-4-methyl-2-nitrobenzoate |
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.2 g/mol |
Nom IUPAC |
methyl 3-methoxy-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)8(11(13)14)9(6)15-2/h4-5H,1-3H3 |
Clé InChI |
QAXKCCPPMGTAHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

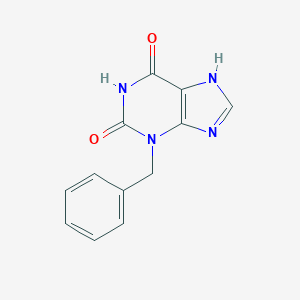
![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)
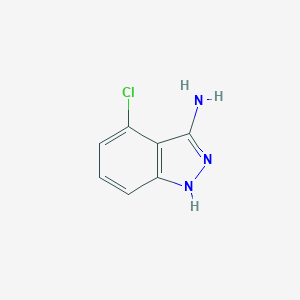

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)
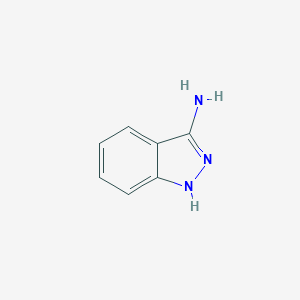
![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)


![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
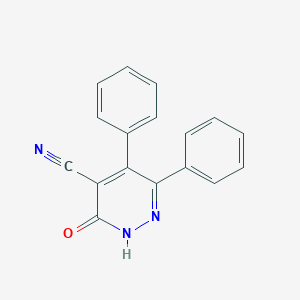
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)

